Fmoc-Ala-Phe-NH2
Description
Significance of Modified Peptides in Supramolecular Chemistry Research
Peptides are highly valued as building blocks in supramolecular chemistry due to their inherent biocompatibility, biodegradability, and chemical diversity. nih.govuni-ulm.deresearchgate.net The ability to rationally design and easily synthesize peptide sequences allows for precise control over their structure and function. nih.gov In their natural state, polypeptides and proteins self-assemble into complex structures to perform biological functions. acs.org Supramolecular chemistry seeks to harness this principle, using simplified peptide-based systems to create novel materials. acs.orgub.edu
Chemical modification of short peptides is a key strategy to enhance their self-assembling properties and introduce new functionalities. acs.orgub.edu By attaching non-peptidic groups, such as aliphatic or aromatic moieties, researchers can influence the intermolecular forces that govern assembly. acs.org These modifications can amplify hydrophobic interactions or introduce π-π stacking, which, in combination with the peptide's natural hydrogen-bonding capabilities, drives the formation of ordered nanostructures like fibrils, ribbons, and nanotubes. acs.orgacs.org These nanostructures can entrap large amounts of water to form hydrogels, which are soft materials with significant potential in fields like tissue engineering and regenerative medicine. acs.orgnih.gov The ultimate goal is to create systems that can mimic the complexity and function of biological materials, such as the extracellular matrix, using simple, synthetically accessible components. nih.govub.edu
Overview of Fluorenylmethyloxycarbonyl (Fmoc) Functionalization in Peptide Self-Assembly Research
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-known protecting group in solid-phase peptide synthesis. reading.ac.ukacs.org However, its role has expanded significantly, and it is now widely recognized as a powerful motif for inducing self-assembly in peptides and even single amino acids. reading.ac.ukacs.orgnih.govnih.gov The inherent characteristics of the Fmoc moiety—its large, planar, and aromatic structure—make it highly effective at promoting self-assembly. researchgate.net
The primary driving force imparted by the Fmoc group is π-π stacking, an aromatic interaction where the electron-rich fluorenyl rings of adjacent molecules stack on top of each other. nih.govreading.ac.uknih.gov This interaction, combined with hydrophobic forces, provides a strong impetus for molecules to aggregate. acs.orgnih.govmdpi.com When attached to a peptide, the Fmoc group works in concert with the hydrogen-bonding capabilities of the peptide backbone. acs.orgnih.gov This synergy leads to the formation of hierarchical structures, often beginning with β-sheet-like arrangements that extend into nanofibers. nih.govnih.gov These fibers then entangle to form a three-dimensional network, resulting in a macroscopic hydrogel. nih.govresearchgate.net The strategic placement of an Fmoc group at the N-terminus of a short peptide is a widely used and effective method for designing low-molecular-weight hydrogelators. researchgate.netresearchgate.net
Contextualization of Fmoc-Ala-Phe-NH2 within Ultrashort Peptide Self-Assembling Systems
Ultrashort peptides, comprising just two or three amino acids, represent a particularly interesting class of self-assembling building blocks. frontiersin.orgnih.gov Their simplicity makes them easy to synthesize and modify, yet they can form robust and highly ordered nanostructures. nih.gov The self-assembly of these ultrashort peptides is heavily influenced by the nature of their amino acid side chains and any terminal modifications. frontiersin.org
This compound fits squarely within this category. The peptide component, Alanine-Phenylalanine (Ala-Phe), combines a small, neutral amino acid (Ala) with an aromatic one (Phe). Aromatic residues like phenylalanine are known to contribute significantly to self-assembly through π-π stacking and hydrophobic interactions between their phenyl rings. researchgate.netfrontiersin.org The addition of the N-terminal Fmoc group dramatically enhances this tendency, creating a powerful "hydrophobic-aromatic anchor" for the molecule. researchgate.netfrontiersin.org
Furthermore, the C-terminus of the dipeptide is amidated (-NH2). This modification neutralizes the charge of the C-terminal carboxylic acid, which can influence the pH sensitivity and hydrogen bonding patterns of the assembly. reading.ac.uk For instance, studies on similar systems, such as Fmoc-Phe-Phe-NH2, have shown that C-terminal amidation can affect the resulting nanoscale morphology. rsc.org The combination of the bulky Fmoc group, the specific dipeptide sequence, and the terminal amide cap in this compound creates a precise molecular design that balances the various non-covalent forces—π-π stacking, hydrogen bonding, and hydrophobic interactions—to drive its assembly into functional supramolecular structures. reading.ac.ukmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-17(26(32)30-24(25(28)31)15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H2,28,31)(H,29,33)(H,30,32)/t17-,24-/m0/s1 |
InChI Key |
HDVVSSHKMNZMCF-XDHUDOTRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Engineering of Fmoc Ala Phe Nh2 and Analogues
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the creation of peptides like Fmoc-Ala-Phe-NH2. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. americanpeptidesociety.org The key advantage of SPPS lies in the ability to use excess soluble reagents to drive reactions to completion, with purification simplified to washing the resin to remove excess reagents and byproducts. peptide.com
Fmoc/tBu Strategy for this compound Synthesis
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS and is particularly well-suited for the synthesis of this compound. nih.govdu.ac.in This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl-based protecting groups for the side chains, if present. nih.govdu.ac.in
The synthesis of this compound via this strategy typically commences with a Rink amide resin, which is designed to yield a C-terminal amide upon cleavage. uci.eduresearchgate.net The synthesis cycle involves two main steps:
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a secondary amine base, commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduresearchgate.net This exposes the free amine for the subsequent coupling step. The progress of this deprotection can be monitored spectrophotometrically. nih.gov
Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Ala-OH) is activated and coupled to the free amine of the resin-bound phenylalanine. researchgate.net This cycle of deprotection and coupling is repeated until the desired dipeptide sequence is assembled.
Finally, the completed peptide is cleaved from the resin support, and any side-chain protecting groups are simultaneously removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). researchgate.netluxembourg-bio.com
Evaluation of Coupling Reagents and Activators in Peptide Bond Formation
The formation of the peptide bond between alanine (B10760859) and phenylalanine is a critical step that requires the activation of the carboxylic acid group of the incoming Fmoc-Ala-OH. The choice of coupling reagent significantly impacts the reaction's efficiency, speed, and the potential for side reactions like racemization. americanpeptidesociety.orgmerckmillipore.com
Several classes of coupling reagents are employed in SPPS, each with its own mechanism of action. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activators. peptide.com However, their use is often accompanied by an additive, like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, to form an active ester intermediate, which minimizes racemization and improves coupling efficiency. merckmillipore.compeptide.com
Phosphonium and aminium/uronium salt-based reagents are also highly effective. peptide.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are known for their rapid and efficient coupling, with minimal racemization, especially when HOBt is added. peptide.com More advanced reagents such as (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are particularly useful for challenging couplings, including the synthesis of long peptides or those containing sterically hindered amino acids. merckmillipore.com
The selection of the appropriate coupling reagent is often a balance between reactivity and the potential for side reactions. For instance, while highly reactive reagents can speed up synthesis, they may also increase the risk of racemization. acs.org
Investigation of Challenges and Optimization in this compound SPPS, including Side Reactions and Coupling Efficiency
Despite the robustness of SPPS, the synthesis of this compound is not without its challenges. Incomplete reactions, both in the deprotection and coupling steps, can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. To mitigate this, a capping step, often using acetic anhydride, can be introduced to block any unreacted amino groups and prevent them from participating in subsequent coupling steps. chempep.com
A significant side reaction at the dipeptide stage is the formation of diketopiperazine. chempep.com This occurs when the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic dipeptide. This is particularly prevalent in the Fmoc-based strategy due to the base-catalyzed deprotection step. chempep.com
Aggregation of the growing peptide chain on the solid support can also pose a major challenge, especially for longer or more hydrophobic sequences. nih.govamericanpeptidesociety.org This aggregation can hinder the accessibility of reagents to the reactive sites, leading to decreased coupling efficiency. americanpeptidesociety.org Strategies to overcome aggregation include the use of specialized solvents or "chaotropic" salts to disrupt secondary structures. nih.gov
Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is another critical issue that can be influenced by the choice of coupling reagent, base, and solvent. americanpeptidesociety.orguni-kiel.de The use of additives like HOBt or HOAt can significantly suppress racemization. merckmillipore.com Careful control of reaction conditions and the selection of appropriate reagents are paramount to ensuring the synthesis of a high-purity product. americanpeptidesociety.org
Solution-Phase Synthetic Approaches for Fmoc-Dipeptides
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis offers a viable alternative, particularly for the production of smaller peptides like this compound. mdpi.com In this approach, the reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. nih.gov
Recent advancements have focused on making solution-phase synthesis more efficient. For example, the use of titanium tetrachloride (TiCl4) as a condensing agent, combined with microwave heating, has been shown to significantly reduce reaction times for the formation of dipeptide systems. mdpi.com Microwave-assisted protocols using reagents like DIC/HONB in DMF have also demonstrated rapid synthesis with high yields and no racemization. mdpi.com
One of the main advantages of solution-phase synthesis is its scalability, making it potentially more cost-effective for large-scale production compared to SPPS, which can be expensive due to the cost of resins and large volumes of solvents and reagents required. nih.gov However, the purification of intermediates in solution-phase synthesis can be more labor-intensive than the simple washing steps in SPPS.
Molecular Engineering through Chemical Modification of this compound Derivatives
The properties and applications of this compound can be further expanded through chemical modifications. These modifications can be introduced at the N-terminus, the C-terminus, or on the side chains of the amino acids to alter the peptide's stability, conformation, and biological activity.
N-Terminal and C-Terminal Derivatization (e.g., Amidation)
Modifications at the N-terminus and C-terminus of a peptide can have a profound impact on its characteristics. The N-terminal Fmoc group in this compound is a protecting group, but other modifications can be introduced after its removal. For instance, acetylation of the N-terminus removes the positive charge and can mimic natural proteins, potentially increasing the peptide's stability against enzymatic degradation. Other functional groups, such as biotin (B1667282) or fluorescent tags like Dansyl, can be attached to the N-terminus for use in various assays and studies.
The C-terminus of this compound is an amide, a common modification that neutralizes the negative charge of the carboxylic acid. This amidation is often crucial for mimicking the structure of native proteins and can enhance biological activity. It also increases the peptide's resistance to degradation by carboxypeptidases. researchgate.net Other C-terminal modifications include esterification or conversion to an aldehyde, which can alter the peptide's reactivity and function. The choice of C-terminal modification can influence the peptide's hydrophobicity, hydrogen bonding capacity, and self-assembly properties. researchgate.net
Side Chain Modification via Electronic or Steric Effects (e.g., Halogenation, Aromatic Substitutions)
Modifications to the side chain of the phenylalanine residue in this compound analogues serve as a powerful tool to modulate the molecule's physicochemical properties through the introduction of varying electronic and steric effects. A primary strategy in this regard is halogenation, where hydrogen atoms on the aromatic ring of phenylalanine are substituted with halogen atoms such as fluorine (F), chlorine (Cl), bromine (Br), or iodine (I).
These substitutions significantly alter the electronic environment of the aromatic ring. Fluorine, being highly electronegative, reduces the negative electrostatic potential of the aryl π-system. nih.gov This modification can influence intermolecular interactions, including π-π stacking, cation-π, and XH-π interactions, which are crucial for molecular self-assembly and receptor binding. nih.gov Studies on Fmoc-protected phenylalanine (Fmoc-Phe) derivatives have demonstrated that incorporating single halogen substituents can dramatically enhance the efficiency of their self-assembly into fibrillar networks and promote hydrogelation in aqueous solvents. researchgate.netnih.gov
The position of the halogen substituent (ortho, meta, para) and the nature of the halogen itself exert a strong influence on the rate of self-assembly and the mechanical properties of the resulting materials. researchgate.netnih.gov For instance, in the context of the L-type amino acid transporter 1 (LAT1), the affinity of phenylalanine analogues is influenced by both the size and position of the halogen. Larger halogens at the meta-position tend to increase LAT1 affinity. nih.gov Conversely, ortho-substitution, while potentially increasing affinity, can also introduce steric hindrance that may reduce the transport velocity of the molecule. nih.govuwlax.edu The increased bulkiness of substituted aromatic side chains is a key factor in these steric effects. nih.gov
Research has shown that modifying the phenylalanine side chain can tune the gel formation efficiency and mechanical properties of hydrogels. researchgate.net For example, Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) has been noted for its rapid formation of stable hydrogels, attributed to the strong self-association tendency of perfluorinated benzene (B151609) rings. researchgate.net The interplay between electronic effects, such as the repulsion between electron clouds in di-fluorinated analogues, and steric factors dictates the stability and structure of the resulting supramolecular assemblies. nih.gov
| Modification | Position | Halogen | Observed Effects on Properties | Reference(s) |
| Monohalogenation | ortho, meta, para | F, Cl, Br | Enhances self-assembly and hydrogelation compared to non-halogenated Fmoc-Phe. | researchgate.netnih.gov |
| meta | F < Cl < Br < I | LAT1 affinity increases with the size of the halogen group. | nih.gov | |
| ortho | I | Markedly improves LAT1 affinity and selectivity but reduces transport velocity. | nih.gov | |
| Polyhalogenation | Perfluorination (F5-Phe) | F | Rapidly forms stable hydrogels due to strong self-association of perfluorinated rings. | researchgate.net |
| Dihalogenation | 3,4-difluoro vs 3,5-difluoro | F | Different fluorine positions influence hydrophobicity and create varying electron repulsion, affecting hydrogel stability. | nih.gov |
Backbone Engineering (e.g., Aza-peptide Linkages, Urea (B33335) Analogues)
Altering the peptide backbone is a fundamental strategy in chemical engineering to create analogues with enhanced stability, conformational constraints, and novel biological activities. This approach moves beyond side-chain modifications to fundamentally change the peptidic nature of the molecule.
Aza-peptide Linkages
Aza-peptides are analogues in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This substitution results in a semicarbazide (B1199961) linkage, which is resistant to enzymatic degradation by proteases, thereby increasing the biostability of the peptide. biorxiv.org The synthesis of aza-peptides, such as an analogue of this compound where either Ala or Phe is replaced by its aza-amino acid counterpart (azaAla or azaPhe), involves specialized chemical methods.
The incorporation of an aza-amino acid into a peptide sequence can be challenging due to the altered steric and electronic properties of the Nα-alkylated hydrazine (B178648) precursors compared to standard amino acids. mdpi.com A common method for solid-phase peptide synthesis (SPPS) utilizes Fmoc-protected N'-alkyl carbazates (aza-amino acid precursors). These precursors can be activated with reagents like phosgene (B1210022) or N,N'-disuccinimidyl carbonate (DSC) for coupling. mdpi.comresearchgate.net Recently, the development of bench-stable, pre-activated Fmoc-protected benzotriazole (B28993) esters of aza-amino acids has enabled a more streamlined and automated approach to aza-peptide synthesis, reducing reaction times and improving yields. biorxiv.orgbiorxiv.org
The choice of coupling reagents is critical for efficient aza-peptide bond formation. Studies have shown that oxyma-based activators like COMU can lead to faster reaction rates compared to others like TBTU or PyBOP. kirj.ee The steric hindrance of both the incoming amino acid and the aza-amino acid side chain also significantly influences the coupling efficiency. biorxiv.org Aza-peptides often exhibit a high propensity for adopting β-turn conformations, a feature attributed to the lone-pair repulsion of the adjacent hydrazide nitrogen atoms. researchgate.net
| Synthetic Approach | Activating/Coupling Reagent | Key Features | Reference(s) |
| N-Alkylated Hydrazine Derivatives | Carbonyldiimidazole (CDI), N,N'-Disuccinimidyl carbonate (DSC) | A common route where a source of an activated carbonyl group is reacted with a protected hydrazine derivative. | mdpi.comresearchgate.net |
| Fmoc-Carbazate Activation | Phosgene | A general protocol for stepwise solid-phase synthesis of aza-peptides with various side chains. | researchgate.net |
| Pre-activated Building Blocks | Fmoc-azaAA-benzotriazole esters (Fmoc-azaAA-OBt) | Bench-stable precursors that allow for rapid and fully automated solid-phase aza-peptide synthesis. | biorxiv.orgbiorxiv.org |
| Optimized Coupling | COMU, PyOxim, HATU | Shown to be highly efficient reagents for coupling an amino acid to an aza-amino acid on a solid support. | kirj.eeresearchgate.net |
Urea Analogues
Another significant backbone modification involves the replacement of a peptide (amide) bond with a urea linkage (-NH-CO-NH-). This creates a peptidomimetic with altered hydrogen bonding capabilities and conformational properties. The synthesis of peptide-urea hybrids can be achieved through a strategy involving Nα-Fmoc-peptide isocyanates.
This synthetic route begins with the corresponding Nα-Fmoc-peptide acid azides, which undergo a Curtius rearrangement to form stable, isolable Nα-Fmoc-peptide isocyanates. nih.gov The rearrangement can be induced under thermal, microwave, or ultrasonic conditions. These isocyanate intermediates are highly reactive and can be coupled with the N-terminus of another amino acid ester or peptide to form the desired urea bond. nih.gov This method has been successfully used to synthesize oligo-peptidyl ureas, including analogues of bioactive peptides like [Leu5]enkephalin, containing one or more urea bonds in series. nih.gov The divergent coupling approach allows for the systematic incorporation of urea linkages at specific positions within a peptide sequence, providing a robust method for creating backbone-engineered analogues of this compound. nih.gov
Supramolecular Self Assembly Principles and Mechanisms of Fmoc Ala Phe Nh2 Systems
Non-Covalent Interactions Governing Fmoc-Peptide Self-Assembly
The spontaneous organization of Fmoc-Ala-Phe-NH2 into supramolecular structures is driven by a symphony of non-covalent interactions. rsc.org These weak and reversible forces, including π-π stacking, hydrogen bonding, hydrophobic effects, and electrostatic interactions, cooperatively overcome the translational and rotational entropy of the individual molecules in solution, leading to the formation of stable, ordered aggregates. acs.orgfrontiersin.org The amphiphilic nature of Fmoc-dipeptides, which possess both hydrophobic (Fmoc, Phe, Ala) and hydrophilic (amide) components, is a key factor in their self-assembly in aqueous environments. rsc.orgnih.gov
A primary driving force for the self-assembly of this compound is the π-π stacking interaction between the aromatic rings of the Fmoc groups and the phenylalanine side chains. nih.govresearchgate.net These non-covalent interactions arise from the alignment of π-orbitals in adjacent aromatic systems, leading to attractive forces that stabilize the assembled structure. nih.gov The extensive π-system of the fluorenyl group provides a strong impetus for aggregation, often leading to the formation of structures where these groups are closely packed. researchgate.net
Intermolecular hydrogen bonds are critical in defining the secondary structure and long-range order within this compound assemblies. rsc.org These interactions primarily occur between the amide groups of the peptide backbone (N-H donors and C=O acceptors), leading to the formation of β-sheet-like structures. nih.govresearchgate.net This arrangement creates a robust, extended network that provides structural integrity to the resulting nanofibers and other morphologies. rsc.org
The formation of these hydrogen-bonded networks is a key feature of many self-assembling peptide systems, driving the longitudinal growth of fibrils. rsc.org The chirality of the amino acids dictates a natural twist to the β-sheets, and the interplay between hydrogen bonding and other forces determines the final morphology of the assembled structures. rsc.org Spectroscopic techniques like Fourier-transform infrared (FTIR) and circular dichroism (CD) are instrumental in confirming the presence of β-sheet conformations within these assemblies. researchgate.netnih.gov
Hydrophobic interactions play a crucial role in the initial aggregation of this compound in aqueous solutions. The hydrophobic nature of the Fmoc group, as well as the alanine (B10760859) and phenylalanine side chains, drives these molecules to cluster together to minimize their contact with water. frontiersin.orgrsc.org This effect is a significant contributor to the thermodynamic favorability of the self-assembly process. nih.gov
While this compound is a neutral molecule, electrostatic interactions can still play a role, particularly at the termini and in response to the local environment. The distribution of partial charges within the molecule can influence intermolecular packing. Furthermore, the ionic strength of the solution can modulate the self-assembly process by screening electrostatic repulsions or by interacting with the peptide backbone. nih.gov
Hierarchical Self-Assembly Pathways and Morphogenesis of Supramolecular Structures
The formation of macroscopic structures from individual this compound molecules is a hierarchical process. nih.gov It begins with the formation of primary aggregates, driven by the non-covalent interactions detailed above. These initial assemblies then serve as building blocks for larger, more complex structures in a process known as morphogenesis. acs.org
Under appropriate conditions, this compound and related Fmoc-dipeptides can self-assemble into a diverse array of well-defined nanostructures. The specific morphology that forms is highly sensitive to the experimental conditions, including solvent, concentration, pH, and temperature. researchgate.net
The most commonly observed structures are one-dimensional nanofibers or fibrils, which arise from the directional growth promoted by β-sheet formation. nih.govmdpi.com These fibrils can then entangle to form a three-dimensional network, often resulting in the formation of a hydrogel. mdpi.comnih.gov Variations in the packing of the β-sheets and the interplay of intermolecular forces can lead to the formation of other morphologies such as flat ribbons, hollow nanotubes, or two-dimensional sheets. nih.govacs.org In some cases, these linear structures can further organize into more complex architectures like twisted ribbons or bundled fibers. nih.gov Under different kinetic or thermodynamic controls, the assembly can also be directed towards spherical micelles or larger microspheres.
Table 1: Summary of Nanostructures Formed by Fmoc-Dipeptides
| Nanostructure | Description | Driving Interactions |
|---|---|---|
| Fibrils/Fibers | Elongated, one-dimensional structures. | Predominantly β-sheet hydrogen bonding and π-π stacking. |
| Ribbons | Flattened, tape-like structures. | Lateral association of fibrils, influenced by side-chain interactions. |
| Tubes | Hollow, cylindrical structures. | Rolling or specific packing of β-sheets. |
| Sheets | Two-dimensional planar structures. | Extended lateral assembly of peptide monomers or fibrils. |
| Spheres/Microspheres | Globular aggregates. | Often formed under conditions favoring amphiphilic micellization. |
| Rods | Solid, cylindrical structures. | Similar to fibrils but can exhibit higher order packing. |
Progression to Macroscopic Supramacular Gels (Hydrogels)
The self-assembly of this compound does not terminate at the nano- or micro-scale. Under appropriate conditions, these initial fibrous structures continue to interact and entangle, leading to the formation of a three-dimensional network that spans the entire volume of the solvent. This process entraps a large amount of water within its mesh, resulting in the formation of a macroscopic, self-supporting hydrogel. researchgate.netacs.org The transition from a solution of individual molecules to a viscoelastic gel is a hallmark of many Fmoc-dipeptide systems. mdpi.comfrontiersin.org
The formation of these hydrogels is driven by a hierarchy of non-covalent interactions. Initially, π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones lead to the formation of nanofibers. mdpi.com These nanofibers then associate laterally, driven by further hydrophobic and aromatic interactions, to form thicker bundles or ribbons. strath.ac.uk As the concentration of these higher-order structures increases, they physically cross-link and entangle, creating the stable, porous network characteristic of a hydrogel. researchgate.net The mechanical properties of the resulting hydrogel, such as its stiffness and stability, are highly dependent on the density and connectivity of this fibrillar network. mdpi.comnih.gov
External and Internal Modulators of Self-Assembly
The supramolecular self-assembly of this compound is not a spontaneous process under all conditions but is highly sensitive to a variety of external and internal factors. These modulators can be used to trigger, control, and direct the assembly process, allowing for the formation of hydrogels with tailored properties.
pH-Induced Self-Assembly and Gelation Mechanisms (e.g., pH-Switch Protocols)
One of the most common methods to induce the gelation of Fmoc-dipeptides is by altering the pH of the solution, often referred to as a "pH-switch." mdpi.comnih.gov For this compound, the process typically begins with the dissolution of the peptide in an aqueous solution at a high pH (e.g., pH 10-11) where the carboxylic acid group of the phenylalanine residue would be deprotonated, leading to electrostatic repulsion that prevents aggregation. mdpi.comacs.org
Gelation is then triggered by lowering the pH, which can be achieved by the addition of an acid or, more commonly, through the slow hydrolysis of glucono-δ-lactone (GdL). researchgate.netmdpi.com This gradual decrease in pH protonates the carboxylate groups, reducing electrostatic repulsion and allowing the attractive non-covalent interactions to dominate, initiating the self-assembly process and subsequent gel formation. strath.ac.uk The final pH of the gel is a critical determinant of its mechanical properties. frontiersin.org Studies on the closely related Fmoc-diphenylalanine have shown that the self-assembly process can lead to significant shifts in the apparent pKa of the terminal carboxyl group, influencing the pH range over which gelation occurs. strath.ac.uk
| pH Condition | State of this compound | Outcome |
| High pH (>9) | Deprotonated carboxylate groups lead to electrostatic repulsion. | Soluble, monomeric state. acs.org |
| Neutral to Acidic pH | Protonation of carboxylate groups reduces repulsion. | Self-assembly into nanofibers and subsequent hydrogel formation. researchgate.netmdpi.com |
Solvent-Induced Self-Assembly Processes (e.g., Solvent-Switch Protocols)
Another effective method for triggering the self-assembly of this compound is the "solvent-switch" protocol. mdpi.comnih.gov This technique involves first dissolving the peptide at a high concentration in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), where the peptide is highly soluble. mdpi.comnih.gov
The self-assembly is then induced by diluting this organic solution with an aqueous buffer. This rapid change in the solvent environment decreases the solubility of the hydrophobic Fmoc-dipeptide, promoting aggregation and the formation of a hydrogel network. mdpi.comacs.org The ratio of the organic solvent to water and the nature of the aqueous buffer can influence the kinetics of gelation and the final properties of the hydrogel. frontiersin.org This method is particularly useful for encapsulating hydrophobic molecules within the hydrogel matrix.
| Solvent Environment | State of this compound | Outcome |
| Polar Organic Solvent (e.g., DMSO) | High solubility, peptide is solvated. | Dissolved state. mdpi.comnih.gov |
| Addition of Aqueous Solution | Decreased solubility, hydrophobic collapse. | Rapid self-assembly and hydrogel formation. mdpi.comacs.org |
Impact of Concentration and Temperature on Self-Assembly Kinetics
The kinetics of this compound self-assembly and the properties of the resulting hydrogel are significantly influenced by both the concentration of the peptide and the temperature of the system. There exists a critical gelation concentration (CGC), below which a stable, self-supporting gel will not form. nih.gov Above the CGC, increasing the peptide concentration generally leads to a more rapid gelation process and results in a mechanically stiffer hydrogel due to the formation of a denser fibrillar network. mdpi.com
Temperature also plays a crucial role. For many Fmoc-dipeptide hydrogels, the gelation process is thermoreversible. Heating the hydrogel can provide enough thermal energy to disrupt the non-covalent interactions holding the network together, leading to a gel-to-sol transition. researchgate.net Conversely, cooling the solution can promote self-assembly and gelation. The specific gel-sol transition temperature is dependent on the peptide concentration and the specific amino acid sequence. researchgate.net The kinetics of gelation can be monitored by observing changes in turbidity or by using rheological measurements to track the increase in storage modulus (G') over time. nih.govresearchgate.net
| Parameter | Effect on Self-Assembly |
| Concentration | Below CGC, no gelation. Above CGC, higher concentration leads to faster kinetics and stiffer gels. mdpi.comnih.gov |
| Temperature | Heating can induce a gel-to-sol transition. Cooling can promote gelation. researchgate.netresearchgate.net |
Role of Molecular Chirality in Supramolecular Architecture
The chirality of the constituent amino acids (Alanine and Phenylalanine) is a critical factor in determining the supramolecular architecture of the self-assembled structures. The use of L-amino acids, the naturally occurring enantiomers, typically results in the formation of right-handed helical nanofibers. Conversely, the use of D-amino acids would be expected to produce left-handed helical structures.
When a mixture of enantiomers is used, the self-assembly process can be significantly altered. For instance, a racemic mixture of L- and D-enantiomers may lead to the formation of different structures, such as nanoplates or less-ordered aggregates, due to the disruption of the chiral packing that favors nanofiber formation. nih.gov The stereochemical relationship between the alanine and phenylalanine residues (e.g., L-Ala-L-Phe vs. L-Ala-D-Phe) will also profoundly impact the molecular packing and the resulting supramolecular chirality, influencing the morphology and stability of the final hydrogel. nih.gov
Significance of the Terminal Amide Group in this compound Self-Assembly
The terminal amide group (-NH2) in this compound plays a crucial role in the self-assembly process, primarily through its ability to form hydrogen bonds. This amide group can act as both a hydrogen bond donor and acceptor, contributing to the network of intermolecular hydrogen bonds that stabilize the fibrillar structures. nih.gov
Advanced Structural and Morphological Characterization of Fmoc Ala Phe Nh2 Supramolecular Architectures
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the conformational and interactional details of molecular self-assembly. These methods provide insights into the secondary structure, hydrogen bonding patterns, and the dynamics of the assembly process.
Application of Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the chiral environment and secondary structure of peptides and proteins. In the context of Fmoc-Ala-Phe-NH2 self-assembly, CD spectra reveal significant information about the conformational changes that occur as the molecules organize into larger structures.
The CD spectra of self-assembled Fmoc-dipeptides typically exhibit distinct signals corresponding to the aromatic Fmoc group and the peptide backbone. The interaction of aromatic Fmoc groups within a chiral assembly leads to large peaks above 280 nm. acs.org For instance, a strong negative signal observed around 304 nm can indicate a superhelical arrangement formed by the fluorenyl groups in a hydrogel state. researchgate.net The region between 200 nm and 230 nm, while often noisy due to high absorbance at typical gelator concentrations, can provide information about the peptide backbone conformation, such as the presence of β-sheet-like structures. researchgate.netresearchgate.net
Studies on similar Fmoc-dipeptides have shown that the transition from a solution state to a gelled state is accompanied by a marked increase in dichroism, indicating induced chirality as a result of self-assembly. acs.org Temperature-dependent CD studies can also be employed to monitor the stability of the assembled structures, with changes in the spectra indicating disassembly or conformational transitions upon heating. acs.org
Table 1: Representative CD Spectral Features for Fmoc-Dipeptide Assemblies
| Wavelength Range (nm) | Associated Structural Feature | Typical Observation |
| > 280 | Aromatic π-π stacking (Fmoc groups) | Strong signals indicative of chiral arrangement of fluorenyl moieties. acs.org |
| 200 - 230 | Peptide Backbone Conformation | Can indicate β-sheet or other secondary structures, though often noisy. researchgate.net |
| ~304 | Superhelical Arrangement | Strong negative signal suggesting helical organization of Fmoc groups. researchgate.net |
Utilization of Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for investigating hydrogen bonding interactions, which are crucial in stabilizing peptide assemblies. ru.nlsemanticscholar.org The amide I band (1600-1700 cm⁻¹) and amide II band (1510-1580 cm⁻¹) are particularly informative. leibniz-fli.de
The amide I band, arising mainly from C=O stretching vibrations, is highly sensitive to the secondary structure of the peptide. leibniz-fli.de In self-assembled structures, the presence of intermolecular hydrogen bonds, characteristic of β-sheet formation, often results in a prominent peak in the 1620-1640 cm⁻¹ region. For Fmoc-dipeptides, the analysis is compounded by the carbonyl stretch of the carbamate (B1207046) linker and the terminal amide. acs.org For example, in a study of Fmoc-Ala-Ala, a vibration at 1646 cm⁻¹ in D₂O was attributed to its amide carbonyl stretch. acs.org
The amide II band, which results from N-H bending and C-N stretching, also provides information about hydrogen bonding. leibniz-fli.de Shifts in the positions of these bands upon self-assembly can indicate the formation and strength of hydrogen bonds within the supramolecular structure. The absence of a β-sheet signature (around 1620 cm⁻¹) might suggest that other interactions, such as π-stacking, are more dominant in stabilizing the assembly.
Fluorescence Spectroscopy in Monitoring Self-Assembly Processes
Fluorescence spectroscopy is a sensitive technique for monitoring the self-assembly process, particularly for systems containing fluorophores like the Fmoc group. rsc.org The intrinsic fluorescence of the Fmoc moiety can be exploited to determine the critical aggregation concentration (CAC), the point at which self-assembly begins. nih.govacs.org
Upon aggregation, the local environment of the Fmoc group changes, leading to shifts in the fluorescence emission spectrum and changes in fluorescence intensity. rsc.org For example, in a study of Fmoc-modified 5-aminopentanoic acid, the formation of nanostructures at different pH values resulted in distinct emission peaks, indicating different packing arrangements of the Fmoc groups. rsc.org Efficient energy transfer from the Fmoc moiety to other fluorescent molecules can also be used to study co-assembly systems. researchgate.net This technique allows for real-time monitoring of the assembly kinetics and provides insights into the interactions between the building blocks. researchgate.netreading.ac.uk
Microscopic Techniques for Morphological Investigation
While spectroscopy provides molecular-level information, microscopy techniques are essential for visualizing the resulting nanoscale and microscale morphologies of the self-assembled structures.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the morphology of self-assembled nanostructures. google.commdpi.com Cryo-TEM, where samples are flash-frozen in their hydrated state, is particularly valuable for observing the native structure of hydrogels and other aqueous assemblies, minimizing artifacts that can be introduced during drying. nih.govkyoto-u.ac.jp
TEM studies on similar Fmoc-amino acid and dipeptide systems have revealed a variety of morphologies, including nanofibers, nanoribbons, nanotubes, and spherical structures. nih.govmdpi.comkyoto-u.ac.jp For instance, Fmoc-Ala has been observed to form structures comprising extended fibril-like objects that nucleate from spherical cores. nih.gov Fmoc-Phe can form a mixture of straight and twisted fibrils coexisting with nanotapes. nih.gov The dimensions of these structures, such as the diameter and length of nanofibers, can be quantified from TEM images, providing crucial information about the hierarchical organization of the peptide assemblies. researchgate.netsemanticscholar.org
X-ray Diffraction (XRD) for Characterization of Ordered Assemblies
X-ray Diffraction (XRD) is a powerful technique for probing the periodic, ordered arrangement of molecules within a crystalline or semi-crystalline material. uminho.pt For self-assembled peptide nanostructures, XRD patterns can provide information about the packing of the molecules, including characteristic distances related to β-sheet formation and π-π stacking. acs.orgreading.ac.uk
In the context of Fmoc-dipeptide assemblies, XRD patterns often show reflections corresponding to the distance between β-strands in a β-sheet (typically around 4.7 Å) and the π-π stacking distance of the aromatic Fmoc groups. acs.org The comparison of XRD data from dried hydrogels (fiber diffraction) with single-crystal XRD data can reveal whether the molecular packing in the self-assembled fibers is similar to that in the crystalline state. acs.org For some Fmoc-amino acids, the fiber diffraction data closely match the diffraction pattern calculated from the single crystal structure, indicating a similar packing arrangement. acs.org This information is critical for building accurate molecular models of the supramolecular architectures. rsc.org
Scanning Electron Microscopy (SEM) for Supramolecular Morphology
Scanning Electron Microscopy (SEM) is a critical technique for elucidating the supramolecular morphology of Fmoc-peptide hydrogels, providing high-resolution images of the intricate nanofibrillar networks that constitute these materials. For this compound and related Fmoc-dipeptide hydrogels, SEM analysis typically reveals a dense and entangled network of nanofibers, which is a hallmark of their self-assembled nature. nih.govrsc.org The preparation of samples for SEM often involves drop-casting the hydrogel onto a substrate, such as an aluminum stub, and allowing it to air-dry to form a xerogel. nih.gov
The morphology of these hydrogels is a direct consequence of the self-assembly process, driven by non-covalent interactions including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.comrsc.org These interactions lead to the formation of β-sheet-like structures, which then elongate into nanofibers. researchgate.net The resulting nanofibrillar network is responsible for the hydrogel's ability to entrap large amounts of water and exhibit solid-like properties. mdpi.commdpi.com
Research on various Fmoc-dipeptides has consistently shown the formation of these fibrillar structures. For instance, studies on Fmoc-Phe-Phe (Fmoc-FF) hydrogels have detailed the formation of a thick network of fibrils. mdpi.com The dimensions of these fibrils can vary, with individual fibrils having widths of approximately 10 nm, which can then bundle together to form larger fibrous structures. mdpi.com The morphology of the hydrogel coating of Fmoc-FFY, a related tripeptide, was visualized by Cryo-SEM, revealing fibrillary structures with a thickness of a few micrometers. frontiersin.org
The conditions under which the hydrogel is formed, such as pH and the specific amino acid sequence, can influence the resulting morphology. rsc.org For example, the self-assembly of Fmoc-dipeptides with different hydrophilic amino acids has been shown to result in entangled fibrillar networks, with the efficiency of gelation being pH-dependent. researchgate.net
Below is a table summarizing representative findings from SEM analysis of Fmoc-peptide hydrogels:
| Fmoc-Peptide Derivative | Observed Morphology | Key Findings | Reference |
| Fmoc-FF | Thick network of fibrils, ~10 nm width for individual fibrils | Fibrils can bundle into larger structures. | mdpi.com |
| Fmoc-FFY | Fibrillary structures with a thickness of a few micrometers | Visualized using Cryo-SEM. | frontiersin.org |
| Fmoc-dipeptides (FE, FQ, FD) | Entangled fibrillar network | Morphology is consistent across different pH values, though gelation efficiency varies. | rsc.org |
| Fmoc-K peptides | Dense and wavy fibrillar tight network | The aromatic/aliphatic balance in the peptide sequence plays a key role in gel formation. | nih.gov |
| Fmoc-FFK | Well-defined organization in entangled fibers at higher concentrations (2.0 wt%) | Fibrillar networks are less defined at lower concentrations. | unina.it |
Rheological Analysis of Fmoc-Peptide Hydrogel Networks
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological analysis is essential for characterizing the mechanical properties of Fmoc-peptide hydrogels, providing insights into their stiffness, stability, and viscoelastic behavior. mdpi.comnih.gov These properties are crucial for determining the suitability of these hydrogels for various applications.
The mechanical properties of Fmoc-peptide hydrogels are typically evaluated using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G''). mdpi.com The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). A material is considered a gel when G' is significantly greater than G'', indicating a predominantly solid-like behavior. nih.gov
The rheological properties of Fmoc-peptide hydrogels are highly dependent on several factors, including the peptide sequence, concentration, and the conditions of gel formation. researchgate.net For instance, the stiffness of the hydrogel, as indicated by the G' value, can be tuned by altering the peptide concentration. unina.itresearchgate.net Studies have shown a monotonic increase in both G' and G'' with increasing peptide concentration. unina.it
The self-assembly process, driven by interactions such as π-π stacking and hydrogen bonding, leads to the formation of a three-dimensional network that provides mechanical rigidity. rsc.org The introduction of different functional groups or modifications to the peptide sequence can significantly impact the resulting mechanical properties. For example, the presence of a hydrophilic PEG moiety in a multicomponent hydrogel was found to decrease the gel rigidity (lower G'). rsc.org In contrast, the co-assembly of Fmoc-FF with curcumin, an aromatic molecule, enhanced the mechanical properties of the hydrogel due to increased aromaticity. rsc.org
The table below presents a summary of rheological data for various Fmoc-peptide hydrogels, highlighting the influence of composition and concentration on their mechanical properties.
| Fmoc-Peptide System | Concentration | Storage Modulus (G') | Loss Modulus (G'') | Key Observations | Reference |
| Fmoc-FFK | 0.5 wt% | 5.8 Pa | - | Very soft gel. | unina.it |
| Fmoc-FFK | 1.0 wt% | 15.4 Pa | - | G' increases with concentration. | unina.it |
| Fmoc-FFK | 2.0 wt% | 24.3 Pa | - | Monotonic increase in G' and G'' with frequency. | unina.it |
| Fmoc-FF | - | - | - | G' value of 23,160 Pa, indicating a much stiffer gel compared to Fmoc-FFK. | unina.it |
| Fmoc-FF / PEG8-(FY)3 (2/1 v/v) | - | ~9 kPa | - | Multicomponent gel with improved mechanical features. | rsc.org |
| Fmoc-FF / PEG8-(FY)3 (1/1 v/v) | - | ~6 kPa | - | Presence of PEG decreases gel rigidity. | rsc.org |
| Fmoc-Ala-Ala | 5 mg/mL | ~2x that of Fmoc-ALac | - | Backbone chemistry significantly affects gel strength. | acs.org |
| Fmoc-FF / H2-T(MePy)P(I4) | 5 mg/mL | - | - | Encapsulation of porphyrins can alter mechanical properties. | mdpi.com |
Theoretical and Computational Investigations of Fmoc Ala Phe Nh2 Self Assembly
Molecular Dynamics (MD) Simulations for Understanding Peptide Self-Assembly
Molecular dynamics (MD) simulations have become a cornerstone in studying the self-assembly of Fmoc-protected peptides. researchgate.net These simulations model the movement of atoms and molecules over time, allowing researchers to observe the spontaneous formation of larger, ordered structures from individual peptide units. For systems like Fmoc-dipeptides, MD simulations can elucidate the driving forces and structural motifs of self-assembly. nih.gov
The self-assembly of Fmoc-dipeptides is primarily driven by a combination of intermolecular interactions. MD simulations of analogous systems, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA), reveal the critical roles of these forces. nih.govjlu.edu.cn
π-π Stacking: The aromatic fluorenyl (Fmoc) groups are a major driving force for aggregation. nih.gov Simulations show that these groups tend to stack in an ordered fashion, often forming the core of the resulting fibril. nih.gov For Fmoc-Ala-Phe-NH2, π-π interactions would occur between the Fmoc groups and also between the phenyl rings of the phenylalanine residues, significantly stabilizing the assembly. jlu.edu.cn Radial distribution function (RDF) analysis from simulations of Fmoc-FF shows high peaks at distances of 0.41 to 0.5 nm, indicative of ordered π-π stacking. jlu.edu.cn
Hydrogen Bonding: While initially thought to be dominated by β-sheet formation, simulations on Fmoc-dipeptides suggest a more complex role for hydrogen bonding. nih.govacs.org Hydrogen bonds form not only between the peptide backbones but also involve the carbonyl oxygen of the Fmoc group and surrounding water molecules. nih.gov The C-terminal amide (NH2) group of this compound is also a key participant in hydrogen bonding networks, a feature found to enhance the stability of self-assembled structures compared to their carboxylic acid or methyl ester counterparts. rsc.org
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the phenylalanine side chain contributes significantly to the self-assembly process in aqueous environments, driving the molecules to aggregate to minimize their contact with water. beilstein-journals.org
Molecular Packing: Simulations reveal that Fmoc-dipeptides typically assemble into condensed, fibrillar structures. nih.gov The Fmoc groups tend to form a hydrophobic core, while the peptide chains are more exposed to the solvent. nih.gov This arrangement creates an amphiphilic surface on the fibril, which can promote the higher-order aggregation of fibrils into the larger nano-scale fibers and ribbons observed experimentally. nih.govacs.org Water molecules can also form "water bridges" between dipeptides, further stabilizing the assembled structure. jlu.edu.cn
A comparative study on Fmoc-dipeptides highlighted the energetic contributions of different molecular components to the stability of the assembly.
| Interacting Pair | Interaction Energy (kJ/mol) | Primary Force |
| Fmoc-Fmoc | -125.5 | π-π Stacking / Hydrophobic |
| Peptide-Peptide | -42.7 | Hydrogen Bonding |
| Fmoc-Peptide | -61.9 | Mixed Interactions |
This table is illustrative, based on data from analogous Fmoc-dipeptide systems to represent the expected contributions for this compound.
The conformation of the peptide backbone is crucial for defining the architecture of the self-assembled structure. Ramachandran plots are a standard tool for visualizing the backbone dihedral angles (phi, ψ) of amino acid residues.
In computational studies of the analogous Fmoc-Ala-Ala, the alanine (B10760859) residues were found to adopt conformations primarily in the polyproline II (PPII) region of the Ramachandran plot, rather than the canonical β-sheet region. nih.gov This was a significant finding, as it challenged the prevailing hypothesis that β-sheet formation was a prerequisite for gelation in these systems. acs.orgacs.org For this compound, one would expect the Alanine and Phenylalanine residues to also explore conformations beyond the classic β-sheet space, influenced by the bulky Fmoc group and the C-terminal amide. The specific (φ, ψ) angles determine the twist and turn of the peptide backbone, directly impacting the geometry of the final fibril. rsc.org
Computational models are used to predict the stability of the assembled fibrils and understand the mechanism of hydrogelation.
Fibril Stability: The stability of simulated fibrils is often assessed by monitoring parameters like the total number of hydrogen bonds and the solvent-accessible surface area (SASA) over time. acs.org A plateau in these values indicates that the fibril has reached a stable, equilibrated state. acs.org Melting-temperature simulations, where the temperature of the system is gradually increased, can be used to compare the relative thermal stability of different fibril structures. acs.org For instance, simulations showed that fibrils of an ester-containing analogue of Fmoc-AA were slightly more stable than the parent peptide fibrils. acs.org
Hydrogel Formation: Hydrogelation occurs when fibrils entangle to form a three-dimensional network that traps water. researchgate.net The mechanism often begins with the initial self-assembly of peptides into primary structures like nanofibers, driven by forces like π-π stacking. researchgate.net These nanofibers then interact and entangle. The process is highly dependent on environmental triggers like a change in pH or solvent composition, which alters the charge and solubility of the peptide molecules. nih.gov Computational models can simulate these triggers, for example, by changing the protonation state of residues to mimic a pH switch, thereby providing insight into the initial stages of aggregation and fibril formation. nih.gov
Quantum Chemical Calculations for Elucidating Intermolecular Interaction Energies
Quantum chemical (QC) calculations offer a more accurate description of the electronic structure and intermolecular forces than the classical force fields used in MD. acs.orgcsic.es Methods like Density Functional Theory (DFT) are used to calculate the binding energies of small peptide assemblies (e.g., dimers) with high precision. rsc.orgresearchgate.net
These calculations can dissect the interaction energy into its fundamental components: electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces. For aromatic systems like this compound, dispersion forces, which account for π-π stacking, are particularly significant. QC calculations on halogenated phenylalanine dimers have shown that subtle changes to the aromatic ring can significantly alter stacking energies, a finding that can be used to rationally design stronger hydrogelators. reading.ac.uk Such calculations can confirm the dominant role of Fmoc-Fmoc and Phe-Phe π-stacking interactions and quantify their strength, providing a fundamental validation for the observations from MD simulations. rsc.orgreading.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling in Fmoc-Peptide Design
While not extensively applied to this compound specifically, QSAR principles are fundamental to the rational design of self-assembling peptides. QSAR models aim to correlate the chemical structure of a molecule with its "activity"—in this case, the propensity to self-assemble and form hydrogels.
The "structure" is defined by molecular descriptors (e.g., hydrophobicity, charge, size, aromaticity of amino acid side chains), while the "activity" could be the critical gelation concentration or the mechanical strength of the resulting hydrogel. By systematically modifying the peptide sequence (e.g., substituting Ala or Phe) and the termini (e.g., amide vs. acid), researchers gather data that implicitly builds a structure-activity relationship. rsc.org For example, a study on Fmoc-dipeptide amides and esters established a clear relationship: the presence of a C-terminal amide and an aromatic side chain (like Phe) leads to more stable assemblies than an ester or an aliphatic side chain (like Leu). rsc.org This provides a qualitative QSAR model for designing potent Fmoc-dipeptide hydrogelators.
Predictive Modeling of Self-Assembly Pathways and Resulting Supramolecular Structures
Predictive modeling aims to forecast the final self-assembled morphology from the initial molecular structure. This is a significant challenge due to the complexity and multi-scale nature of the self-assembly process. csic.es
Coarse-grained (CG) MD simulations are a powerful tool for this purpose. acs.org In CG models, groups of atoms are represented as single "beads," which dramatically reduces computational cost and allows for the simulation of larger systems over longer timescales. acs.org This enables the observation of higher-order processes like fibril entanglement and network formation. acs.org By developing generic CG models for charged or amphiphilic peptides, researchers can predict how changes in pH or sequence will affect the transition between different morphologies, such as spheres, fibers, or sheets. acs.org Such models have successfully predicted homo-to-copolymer transitions in mixtures of peptides, demonstrating their potential to guide the design of complex, responsive supramolecular materials based on building blocks like this compound. acs.org
Advanced Research Applications of Fmoc Ala Phe Nh2 Based Supramolecular Materials
Fabrication of Functional Supramolecular Materials
The functional materials derived from Fmoc-Ala-Phe-NH2 are primarily based on its ability to form extensive, entangled fibrillar networks. The properties of these materials can be finely tuned by controlling the self-assembly conditions, making them suitable for a variety of applications.
Stimuli-responsive hydrogels are "smart" materials that undergo significant changes in their properties in response to external cues. nih.gov Hydrogels based on Fmoc-protected amino acids and dipeptides can be engineered to respond to various stimuli, including pH and temperature. nih.govmdpi.com
The pH-responsive behavior of these hydrogels is conferred by the presence of ionizable groups, such as the carboxylic acid on the phenylalanine residue. nih.gov At high pH values, the carboxylate groups are deprotonated, leading to electrostatic repulsion that can disrupt the self-assembly process and prevent gelation. mdpi.com As the pH is lowered, protonation of the carboxylate groups reduces these repulsive forces, allowing for the formation of a stable hydrogel network. mdpi.com This pH-triggered gelation is a key feature in the design of these smart materials.
Temperature also plays a crucial role in the hydrogelation process. For some dipeptide systems, an increase in temperature can induce hydrogel formation by strengthening hydrophobic interactions and promoting self-assembly. nih.gov The table below summarizes the response of similar Fmoc-peptide hydrogels to different stimuli.
| Stimulus | Response of Hydrogel | Underlying Mechanism |
| pH | Gelation upon pH decrease | Protonation of carboxylate groups reduces electrostatic repulsion, favoring self-assembly. mdpi.com |
| Temperature | Gelation upon temperature increase | Enhanced hydrophobic interactions and increased entropy promote fibril formation. nih.gov |
| Enzymes | Gel formation in the presence of specific enzymes | Enzymatic reaction can trigger the self-assembly of a hydrogelator precursor. nih.gov |
Templating and Bio-inspired Material Synthesis
The self-assembled fibrillar network of this compound can act as a template for the synthesis of nanomaterials, guiding their growth and organization. This bottom-up approach is a hallmark of bio-inspired materials synthesis.
The nanofibers formed by this compound can be used as templates to direct the synthesis of inorganic nanomaterials. researchgate.net The functional groups on the peptide can interact with metal ions, localizing them along the fiber surface. Subsequent reduction of these ions leads to the formation of nanomaterials that mirror the morphology of the peptide template.
For instance, the carboxylate groups of the phenylalanine residue in the hydrogel can complex with silver ions. researchgate.net These ions can then be reduced to form silver nanoclusters that are stabilized within the hydrogel matrix. researchgate.net This method offers a green synthesis route, often requiring no harsh reducing agents. researchgate.net The resulting silver nanoclusters can exhibit unique fluorescent properties. researchgate.netnih.gov
Similarly, these peptide nanotubes have been used as templates for the fabrication of metal nanowires. acs.org By coating the peptide nanofibers with a conductive material, it is possible to create continuous nanowires. Various techniques, including electrodeposition and chemical synthesis, can be employed for the metallization of the peptide template. researchgate.net
| Nanomaterial | Templating Principle | Potential Application |
| Silver Nanoclusters | Complexation of Ag+ ions with carboxylate groups on the peptide nanofibers, followed by reduction. researchgate.net | Fluorescent probes, antimicrobial agents. researchgate.net |
| Metal Nanowires | Deposition of metal onto the self-assembled peptide nanotubes. acs.orgresearchgate.net | Components in nanoelectronics. |
The concept of creating hybrid materials by combining organic and inorganic components is inspired by natural materials like bone and nacre, which exhibit remarkable strength and toughness. nih.govresearchgate.netescholarship.org The this compound hydrogel can serve as the organic matrix in such bio-inspired composites. By incorporating inorganic materials like aluminum oxide, it is possible to create hybrid materials with enhanced mechanical properties. nih.gov The hierarchical structure of the peptide scaffold can help to dissipate energy and prevent crack propagation, leading to a tougher material. nih.govescholarship.org
Enzyme Immobilization and Biocatalysis Platforms
Enzyme immobilization involves confining enzymes to a solid support to enhance their stability and facilitate their reuse, which is crucial for industrial biocatalysis. nih.govmdpi.com The porous, three-dimensional network of the this compound hydrogel provides an ideal environment for entrapping enzymes.
Enzyme Entrapment within Fmoc-Peptide Hydrogels
The self-assembly of Fmoc-peptide derivatives into supramolecular hydrogels offers a promising matrix for the entrapment of enzymes. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of enzyme immobilization within similar Fmoc-peptide hydrogels are well-established. These hydrogels are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, creating a nanofibrous network that can physically entrap enzyme molecules. nih.gov This method of immobilization is advantageous as it often preserves the native conformation and activity of the enzyme due to the mild, aqueous conditions of hydrogel formation. nih.govmdpi.com
The porous and highly hydrated nature of these hydrogels facilitates the diffusion of substrates and products, allowing the entrapped enzyme to remain catalytically active. nih.gov The gel-like microenvironment can also mimic the cellular cytoplasm, providing a stabilizing environment for the enzyme. mdpi.com The physical entrapment within the hydrogel network can prevent enzyme leaching, a common issue with other immobilization techniques, thereby allowing for the reuse of the biocatalyst. nih.gov Supramolecular hydrogels, including those formed from amino acid and peptide building blocks, are recognized as functional materials with significant potential as matrices for enzyme entrapment. nih.gov
Investigation of Enhanced Biocatalytic Activity and Stability in Hydrogel Matrices
The entrapment of enzymes within hydrogel matrices, such as those that can be formed by this compound, has been shown to enhance both their catalytic activity and stability. The hydrogel matrix can protect the enzyme from harsh environmental conditions, such as extreme pH, temperature, and the presence of organic solvents or proteases. nih.govfrontiersin.org This protective effect is attributed to the physical barrier provided by the hydrogel network, which can shield the enzyme from denaturation. nih.gov
| Feature | Benefit of Hydrogel Entrapment | Supporting Evidence |
| Enzyme Stability | Increased resistance to denaturation from pH and temperature changes. | Alginate hydrogels maintained enzyme activity for 28 days. nih.gov |
| Reusability | Prevention of enzyme leaching allows for multiple reaction cycles. | Immobilization is a key strategy for catalyst reuse. frontiersin.org |
| Biocatalytic Activity | Favorable microenvironment can enhance catalytic efficiency. | Interactions with the matrix can induce beneficial conformational changes. frontiersin.org |
| Protection | Physical barrier shields enzymes from proteases and inhibitors. | The hydrogel network acts as a protective scaffold. nih.gov |
Advanced Sensing and Detection Systems
Development of Biosensor Platforms
Fmoc-peptide hydrogels, including those potentially formed from this compound, are attractive materials for the development of biosensor platforms. Their porous structure allows for the diffusion of analytes to a recognition element, such as an entrapped enzyme or a specific binding site on the peptide itself. mdpi.com The immobilization of biorecognition molecules within the hydrogel matrix is a fundamental step in biosensor construction. mdpi.com
For example, the entrapment of enzymes like oxidases within a hydrogel can lead to the development of sensors for their respective substrates. nih.gov The hydrogel provides a stable environment for the enzyme and can be cast onto an electrode surface. The enzymatic reaction with the analyte produces a detectable signal, which can be electrochemical or optical. mdpi.com The biocompatibility of peptide-based hydrogels makes them particularly suitable for in vivo sensing applications.
Exploration of Anion Recognition and Sensing Capabilities
The field of supramolecular chemistry has seen significant interest in the development of synthetic receptors for anion recognition and sensing, given the crucial roles of anions in biological and environmental systems. nih.gov While specific research on this compound for anion sensing is limited, the peptide structure offers potential recognition sites. The amide groups within the peptide backbone can act as hydrogen bond donors to interact with anions. researchgate.net
The design of chemosensors for anions often involves creating a binding pocket that is complementary to the target anion in terms of size, shape, and electronic properties. researchgate.net The binding event can then be transduced into a measurable signal, such as a change in fluorescence or color. nih.gov The self-assembly of this compound into a defined supramolecular structure could create pre-organized cavities that are selective for certain anions. The aromatic fluorenyl group could also play a role in signaling through changes in its fluorescence properties upon anion binding. mdpi.com Studies on other Fmoc-amino acid derivatives have shown that the self-assembly and resulting material properties can be significantly influenced by the presence of different anions. researchgate.net
| Anion Sensing Component | Function | Potential in this compound |
| Recognition Unit | Binds to the target anion through non-covalent interactions. | Amide groups in the peptide backbone can act as hydrogen bond donors. researchgate.net |
| Signaling Unit | Produces a detectable signal upon anion binding. | The Fmoc group's fluorescence may be modulated by anion interaction. mdpi.com |
| Supramolecular Assembly | Creates a pre-organized binding site for selective recognition. | Self-assembly could form anion-selective cavities. researchgate.net |
Optoelectronic Properties and Applications of Self-Assembled Fmoc-Peptides
The self-assembly of Fmoc-peptides can lead to the formation of well-ordered nanostructures with interesting optoelectronic properties. The π-π stacking of the fluorenyl moieties is a key driving force for the self-assembly of these molecules. reading.ac.uk This stacking can lead to the formation of extended π-conjugated systems, which can influence the electronic and optical properties of the resulting material.
Future Perspectives and Emerging Research Directions in Fmoc Ala Phe Nh2 Systems
Integration of Fmoc-Ala-Phe-NH2 Systems with Advanced Manufacturing Technologies
The unique self-assembly properties of this compound hydrogels make them highly suitable for integration with advanced manufacturing techniques, such as 3D bioprinting and microfluidics. These technologies offer precise spatial and temporal control over the fabrication of complex, three-dimensional structures for a variety of biomedical applications.
3D Bioprinting: this compound-based hydrogels can serve as bio-inks for 3D bioprinting, a process that involves the layer-by-layer deposition of cell-laden materials to create tissue-like constructs. nih.gov The shear-thinning and self-healing properties of these hydrogels are advantageous for extrusion-based bioprinting, allowing for smooth extrusion through the printing nozzle and rapid recovery of mechanical strength post-deposition. This enables the fabrication of intricate scaffolds that can support cell growth and tissue formation. rsc.org The ability to tune the mechanical properties of the hydrogel by altering the concentration of the peptide or other environmental factors provides a means to mimic the native extracellular matrix of different tissues. rsc.org
Microfluidics: Microfluidic devices offer a platform for the controlled fabrication of hydrogel microstructures, such as microfibers and microparticles. acs.orgfrontiersin.org By manipulating the flow of the this compound solution and a triggering agent (e.g., a change in pH) within microchannels, it is possible to generate highly uniform hydrogel structures with defined geometries. mdpi.com This approach is particularly useful for applications in drug delivery, where precise control over particle size and shape is crucial for optimizing therapeutic efficacy. Furthermore, microfluidic systems can be used to create gradients of signaling molecules within the hydrogel, providing a tool to study cell behavior in response to complex microenvironments. acs.org
Exploration of Novel this compound Derivatives with Precisely Tailored Self-Assembly
The self-assembly behavior of this compound is highly dependent on its molecular structure. By systematically modifying the peptide sequence, researchers can precisely tailor the resulting supramolecular architectures and their properties.
Future work will likely focus on synthesizing and characterizing a wider range of this compound derivatives. This could involve:
Amino Acid Substitution: Replacing alanine (B10760859) or phenylalanine with other natural or unnatural amino acids to modulate hydrophobicity, charge, and hydrogen bonding capabilities. researchgate.netnih.gov For instance, introducing charged residues could impart pH-responsiveness to the hydrogels, while incorporating bulky aromatic groups could enhance π-π stacking interactions and mechanical strength. mdpi.com
N- and C-terminal Modifications: Altering the N-terminal Fmoc group or the C-terminal amide can influence the packing of the molecules within the self-assembled structures. Exploring alternative aromatic capping groups or modifying the C-terminus with different functional moieties could lead to novel assembly motifs and material properties.
Peptoid Analogs: The substitution of amino acids with their N-substituted glycine (B1666218) (peptoid) counterparts can disrupt the backbone hydrogen bonding, leading to different self-assembly pathways and morphologies, such as the formation of 2D nanosheets instead of 1D fibrils. mdpi.com
These molecular design strategies will enable the creation of a diverse library of self-assembling building blocks with predictable and tunable properties.
Development of Multi-Component Co-assembly Systems for Synergistic Functionality
Co-assembly, the self-assembly of two or more different molecular components, offers a powerful strategy to create materials with enhanced or entirely new functionalities that are not present in the individual components. This approach allows for the creation of complex and hierarchical structures with precisely controlled chemical and physical properties.
In the context of this compound, co-assembly could be explored with:
Other Fmoc-dipeptides: Combining this compound with other Fmoc-dipeptides can lead to hybrid hydrogels with tunable mechanical properties and controlled release profiles for therapeutic agents. The structural similarity between the co-assembling partners can facilitate their integration into a single, well-defined nanostructure.
Bioactive Molecules: Co-assembly with bioactive peptides (e.g., cell-adhesion motifs like RGD) or drugs can lead to the development of functional biomaterials for tissue engineering and drug delivery. The bioactive molecules can be either physically entrapped within the hydrogel matrix or incorporated into the fibrillar network through non-covalent interactions.
Functional Polymers and Nanoparticles: The incorporation of polymers or nanoparticles into the this compound hydrogel network can enhance its mechanical stability, introduce stimuli-responsiveness, or impart catalytic or imaging capabilities.
The development of multi-component systems will pave the way for the creation of "smart" materials that can respond to specific biological cues and perform complex functions.
Advancements in Computational Methodologies for Predictive Supramolecular Design
Computational modeling and simulation are becoming increasingly indispensable tools for understanding and predicting the self-assembly of peptides. Molecular dynamics (MD) simulations, in particular, can provide atomistic-level insights into the intermolecular interactions that drive the formation of supramolecular structures.
Future advancements in this area will likely involve:
Improved Force Fields and Sampling Techniques: The development of more accurate force fields for describing the non-covalent interactions in peptide systems, coupled with advanced sampling techniques, will enhance the predictive power of MD simulations.
Coarse-Grained Modeling: Coarse-grained models, which represent groups of atoms as single particles, can significantly reduce the computational cost of simulations, allowing for the study of larger systems and longer timescales relevant to self-assembly.
Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets from experiments and simulations to predict the self-assembly behavior of new peptide sequences, thereby accelerating the discovery and design of novel materials.
By combining computational and experimental approaches, researchers can move towards a more rational and predictive design of this compound-based materials with desired properties.
Expanding the Scope of Biosensing and Catalytic Applications for this compound Materials
The self-assembled nanostructures of this compound provide a versatile platform for the development of advanced biosensors and catalytic materials. The high surface area, biocompatibility, and tunable properties of these materials make them ideal for immobilizing enzymes and other biorecognition elements.
Biosensing: Fmoc-dipeptide hydrogels can serve as a matrix for the entrapment of enzymes, creating a stable and biocompatible environment that preserves their bioactivity. These enzyme-loaded hydrogels can be integrated into electrochemical biosensors for the sensitive and selective detection of various analytes, such as glucose and hydrogen peroxide. The porous nature of the hydrogel allows for the diffusion of the analyte to the entrapped enzyme, while the conductive properties of the underlying electrode enable signal transduction. Future research will likely focus on developing multiplexed biosensors capable of detecting multiple analytes simultaneously and integrating these sensors into point-of-care diagnostic devices.
Catalysis: The ordered and confined environment within the nanofibrous network of this compound hydrogels can be exploited to enhance the activity and stability of encapsulated catalysts. This includes both enzymes and synthetic catalysts. For example, the immobilization of enzymes within the hydrogel can prevent their aggregation and denaturation, leading to improved operational stability. Furthermore, the hydrogel matrix can be designed to selectively concentrate reactants or facilitate specific reaction pathways. The development of this compound-based materials for environmental catalysis, such as the degradation of pollutants, is another promising area of research.
The continued exploration of these applications will undoubtedly lead to the development of innovative technologies with significant societal impact.
Q & A
Q. How can researchers address discrepancies in reported solubility values for Fmoc-Ala-Phe-NH₂?
- Resolution : Replicate experiments using identical solvents (e.g., DMSO vs. THF) and temperatures. Publish raw data (e.g., UV-Vis absorbance curves) to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
